Pyridine-for-Benzene Ring Replacement Enhances Anxiolytic Activity in the Four-Plate Test: Pyridotriazepinone vs. Benzotriazepinone Head-to-Head Class Comparison
In a direct class-level pharmacological comparison, Nawrocka et al. (1994) evaluated both pyridotriazepinone and benzotriazepinone derivatives in the four-plate test for anxiolytic activity. The pyridotriazepinone series demonstrated enhanced anxiolytic activity relative to the benzotriazepinone series, with the ring replacement producing a qualitative increase in punished crossing behavior. However, this enhancement was accompanied by a concurrent increase in toxicity [1]. The target compound, as the 2-amino-substituted pyridotriazepinone core, belongs to the pyridine-containing series that exhibits this enhanced anxiolytic phenotype.
| Evidence Dimension | Anxiolytic activity (four-plate test, mouse) |
|---|---|
| Target Compound Data | Enhanced anxiolytic activity (pyridotriazepinone series: compounds [I], [V], and [II] showed antianxiety activity) |
| Comparator Or Baseline | Benzotriazepinone series: qualitatively lower anxiolytic activity at equivalent doses |
| Quantified Difference | Replacement of benzene by pyridine ring enhances anxiolytic activity (qualitative observation; exact fold-change not reported numerically in the abstract) |
| Conditions | Four-plate test in mice (standard anxiolytic screening assay); Acta Pol Pharm 1994 |
Why This Matters
This class-level SAR finding establishes that pyridotriazepinones cannot be substituted with benzotriazepinones without altering the anxiolytic efficacy-toxicity balance, directly informing scaffold selection in CNS drug discovery programs.
- [1] Nawrocka W, Rutkowska M, Szelag A, et al. Carboxylic esters derivatives of 2-thioxo-1H-2,3,4,5-tetrahydropyrido-[2,3-e]-1,3,4-triazepin-5-ones and 2-thioxo-1H-2,3,4,5-tetrahydro-1,3,4-benzotriazepin-5-ones. Acta Pol Pharm. 1994;51(4-5):325-330. PMID: 7872017. View Source
